9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Overview
Description
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
CID (Chemically Induced Dimerization) has been extensively used to study various biological processes, offering a valuable tool for reversible and spatiotemporal control of protein function in cells. This technique is particularly effective in dissecting signal transductions and has been applied to understand membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
The development of PROTAC-CID systems (Proteolysis-Targeting Chimera-based CID) has expanded the versatility of CID tools, enabling inducible gene regulation and gene editing in mammalian systems. These systems offer a wide range of applications, including digitally inducible expression of DNA recombinases and editors for genome manipulation (Ma et al., 2023).
CID techniques have resolved several problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. The technique's ability to manipulate multiple systems orthogonally in one cell has been a significant advancement (DeRose, Miyamoto, & Inoue, 2013).
CID applications also include the reversible control of protein localization in living cells, which is crucial for studying dynamic biological processes like cell signaling networks. The development of novel chemical inducers of protein dimerization that can be rapidly activated and deactivated with light pulses has enhanced this control (Aonbangkhen et al., 2018).
In agricultural research, CID (Carbon Isotope Discrimination) has been applied to improve water use efficiency and productivity in barley, demonstrating its potential as a selection criterion in breeding programs (Anyia et al., 2007).
CID has also been used in cancer immunotherapy, particularly in the context of genetically modified NK cells. The study of different NK cell subsets and their susceptibility to genetic viral transduction has been crucial in this field (Palamarchuk et al., 2021).
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSURAOXNSSRH-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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